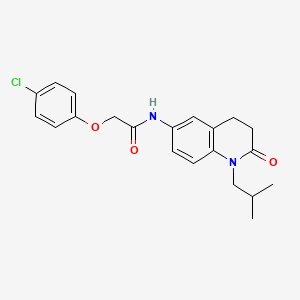![molecular formula C22H13BrFNO3 B2710439 4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923234-74-6](/img/structure/B2710439.png)
4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamides are a class of compounds containing a benzamide moiety . They have the molecular formula C13H9BrFNO, with a molecular weight of 294.119 .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions. For example, the synthesis of 4-Bromo-2-fluorobenzonitrile involves a two-step reaction with N-bromosuccinimide and CH2Cl2 at 0°C for 45 hours, followed by a reaction with sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate .Molecular Structure Analysis
The molecular structure of benzamides can be analyzed using various techniques. The structure is often available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Benzamides have a molecular weight of 294.119 . Other physical and chemical properties can vary depending on the specific compound.Scientific Research Applications
Anti-proliferative Properties in Cancer Treatment
Compounds synthesized from reactions involving derivatives similar to "4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide" have shown potent anti-proliferative properties against cancer cell lines. For example, derivatives of 3-amino-1-aryl-1H-benzo[f]chromene have demonstrated cytotoxic activity against colorectal cancer cells through induction of apoptosis, as evidenced by cell cycle arrest and up-regulation of pro-apoptotic genes. These compounds interact with DNA, suggesting their potential as chemotherapeutic agents (Hanifeh Ahagh et al., 2019).
Antimicrobial Activity
Newly synthesized compounds containing elements like fluorine, bromine, and thiourea derivatives have been evaluated for their antimicrobial properties. For instance, acylthioureas with halogenated phenyl substituents showed significant anti-pathogenic activity against bacteria and fungi known for biofilm formation. These findings indicate the potential of such compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Receptor Mechanism Studies
Compounds structurally related to "4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide" have been used to study receptor mechanisms, particularly in neuroscience research. For example, derivatives of 6-bromo-4-oxo-4H-chromene have been employed as tools for investigating G protein-coupled receptor GPR35, demonstrating high affinity and acting as potent agonists. These compounds provide insights into the receptor's function and offer a basis for developing new therapeutic agents targeting GPR35 (Thimm et al., 2013).
Safety And Hazards
properties
IUPAC Name |
4-bromo-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13BrFNO3/c23-14-7-5-13(6-8-14)22(27)25-15-9-10-20-17(11-15)19(26)12-21(28-20)16-3-1-2-4-18(16)24/h1-12H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOEOGEYVDSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710358.png)
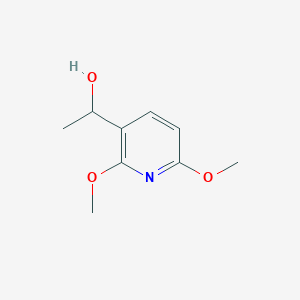
![Ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710362.png)
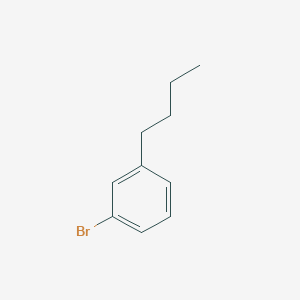



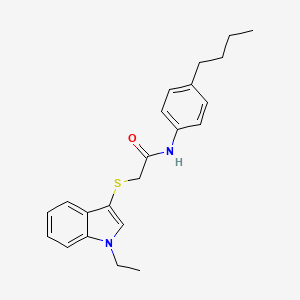
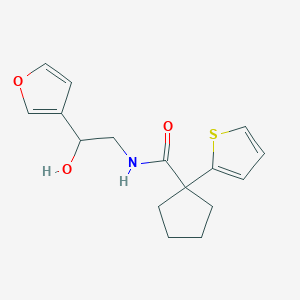
![2-Chloro-1-[4-(2,2,2-trifluoro-1-phenylethyl)piperazin-1-yl]propan-1-one](/img/structure/B2710373.png)
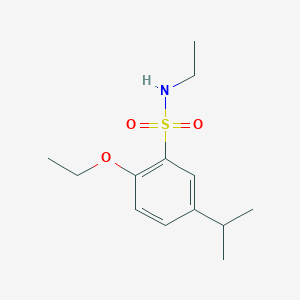
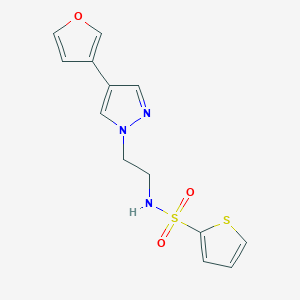
![Tert-butyl (3aR,7aR)-7a-(hydroxymethyl)-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-2-carboxylate](/img/structure/B2710376.png)
